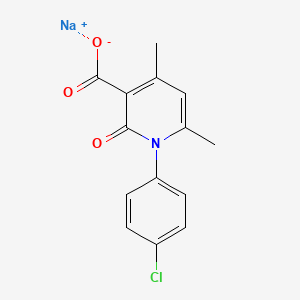
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a 4-chlorophenyl group, and two methyl groups. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions:
Oxidation and Reduction: The oxidation of the methyl groups and the reduction of the carboxylic acid group to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
Compared to other pyridinecarboxylic acids, 3-Pyridinecarboxylic acid, 1-(4-chlorophenyl)-1,2-dihydro-4,6-dimethyl-2-oxo-, sodium salt is unique due to the presence of the 4-chlorophenyl group and the sodium salt form. These structural features confer distinct chemical properties, such as increased solubility and enhanced biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
24522-24-5 |
|---|---|
Fórmula molecular |
C14H11ClNNaO3 |
Peso molecular |
299.68 g/mol |
Nombre IUPAC |
sodium;1-(4-chlorophenyl)-4,6-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3.Na/c1-8-7-9(2)16(13(17)12(8)14(18)19)11-5-3-10(15)4-6-11;/h3-7H,1-2H3,(H,18,19);/q;+1/p-1 |
Clave InChI |
FOZWUFCBWIEFSQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
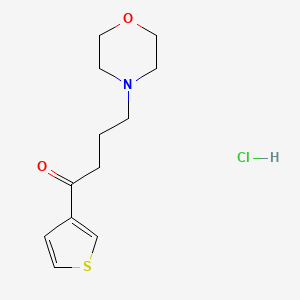

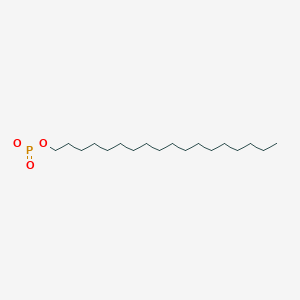
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
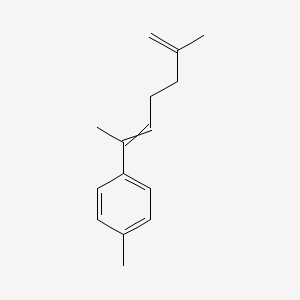
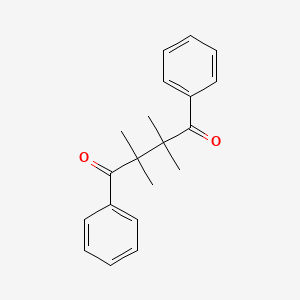

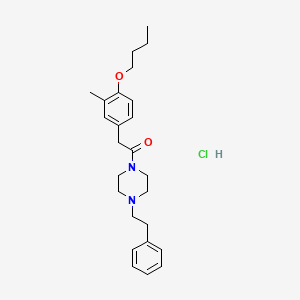

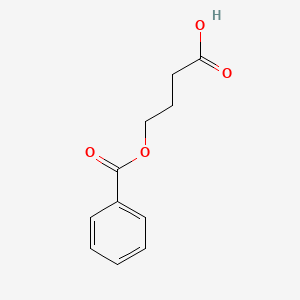


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
